molecular formula C7H4Br2N2S B15201115 4-Amino-3,5-dibromophenyl thiocyanate CAS No. 14030-87-6

4-Amino-3,5-dibromophenyl thiocyanate

Cat. No.: B15201115
CAS No.: 14030-87-6
M. Wt: 308.00 g/mol
InChI Key: YEFZRZZEOPGYRF-UHFFFAOYSA-N
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Description

2,6-dibromo-4-thiocyanatoaniline is an organic compound characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-thiocyanatoaniline typically involves the bromination of aniline derivatives followed by thiocyanation. One common method involves the use of N,N-dibromo-N,N-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine and N,N-dibromo-2,5-dimethylbenzenesulphonamide in the presence of potassium thiocyanate as a thiocyanating reagent . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 2,6-dibromo-4-thiocyanatoaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4-thiocyanatoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted anilines.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

2,6-dibromo-4-thiocyanatoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-thiocyanatoaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and thiocyanate group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dibromo-4-thiocyanatoaniline is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications in various fields. The combination of bromine and thiocyanate groups makes it a versatile compound for organic synthesis and materials science.

Properties

CAS No.

14030-87-6

Molecular Formula

C7H4Br2N2S

Molecular Weight

308.00 g/mol

IUPAC Name

(4-amino-3,5-dibromophenyl) thiocyanate

InChI

InChI=1S/C7H4Br2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2

InChI Key

YEFZRZZEOPGYRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)SC#N

Origin of Product

United States

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